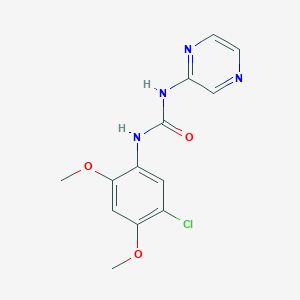
2-Methyl-1,2-oxazolidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,2-oxazolidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H9NO2. It features a five-membered ring containing both nitrogen and oxygen atoms, with a methyl group and an aldehyde functional group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methyl-1,2-oxazolidine-5-carbaldehyde can be synthesized through multicomponent reactions involving 1,2-amino alcohols. One common method involves the metal-free domino annulation/Mannich reactions, where 1,2-amino alcohols react with formaldehyde and aryl- or alkylpropiolic acids to form N-propargyloxazolidines . Another approach includes transition metal-catalyzed cascade reactions and extended one-pot asymmetric azaelectrocyclization .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1,2-oxazolidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The ring structure allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: 2-Methyl-1,2-oxazolidine-5-carboxylic acid.
Reduction: 2-Methyl-1,2-oxazolidine-5-methanol.
Substitution: Various substituted oxazolidines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Methyl-1,2-oxazolidine-5-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in designing molecules with biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,2-oxazolidine-5-carbaldehyde involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The aldehyde group can undergo nucleophilic addition reactions, while the ring structure can participate in cycloaddition reactions. These properties make it a versatile compound in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1,2-oxazolidine-3-carbaldehyde
- 2-Methyl-1,2-oxazolidine-4-carbaldehyde
- 2-Methyl-1,2-oxazolidine-5-carboxylic acid
Uniqueness
2-Methyl-1,2-oxazolidine-5-carbaldehyde is unique due to the specific positioning of the aldehyde group at the 5-position of the oxazolidine ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
184845-85-0 |
|---|---|
Formule moléculaire |
C5H9NO2 |
Poids moléculaire |
115.13 g/mol |
Nom IUPAC |
2-methyl-1,2-oxazolidine-5-carbaldehyde |
InChI |
InChI=1S/C5H9NO2/c1-6-3-2-5(4-7)8-6/h4-5H,2-3H2,1H3 |
Clé InChI |
XSVYCKZVOZHLCU-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(O1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


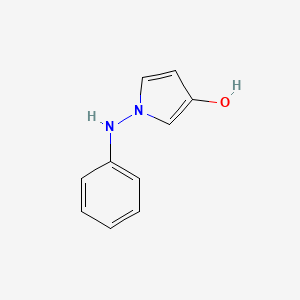
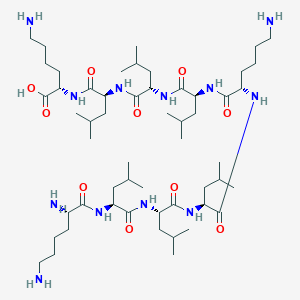
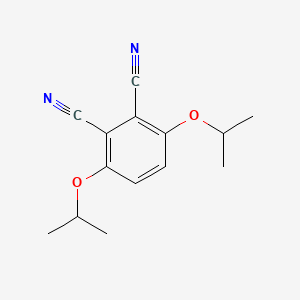
![Isoxazolo[4,5-c]pyridine, 4,6-diazido-3-methyl-](/img/structure/B12562753.png)
![1,3,7-Triphenylpyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B12562762.png)
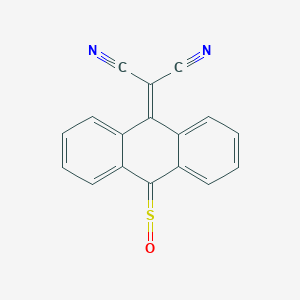

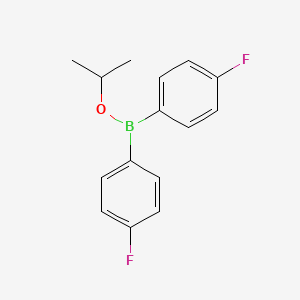
![Butanedioic acid, [(2-hydroxyphenyl)methyl]-, dimethyl ester](/img/structure/B12562795.png)
![Benzene, [(3-iodobutyl)thio]-](/img/structure/B12562806.png)
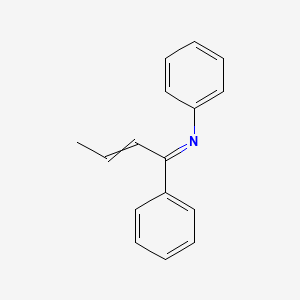

![1-(4-Chlorophenyl)-3-[(4-methoxypiperidin-1-yl)methyl]pyrrolidin-2-one](/img/structure/B12562832.png)
